Cas no 112652-46-7 (Phenol,4,4'-[(2R,3R,4R,5R)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[2-methoxy-)

Phenol,4,4'-[(2R,3R,4R,5R)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[2-methoxy- is a chiral phenolic compound featuring a tetrahydrofuran core with two methoxy-substituted phenol moieties. Its stereospecific (2R,3R,4R,5R) configuration ensures precise molecular geometry, making it valuable for asymmetric synthesis and chiral catalyst design. The electron-rich methoxy groups enhance its reactivity in electrophilic aromatic substitutions, while the rigid furan backbone contributes to structural stability. This compound exhibits potential as a building block for pharmaceuticals, agrochemicals, or advanced materials due to its bifunctional phenolic sites and stereochemical control. Its lipophilic nature facilitates membrane permeability in biological applications. The compound's defined stereochemistry also enables studies of structure-activity relationships in drug development.
Phenol,4,4'-[(2R,3R,4R,5R)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[2-methoxy- structure
112652-46-7 structure
Product Name:Phenol,4,4'-[(2R,3R,4R,5R)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[2-methoxy-
CAS No:112652-46-7
MF:C20H24O5
MW:344.401566505432
CID:179657
PubChem ID:16069561
Update Time:2025-07-02

Phenol,4,4'-[(2R,3R,4R,5R)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[2-methoxy- Chemical and Physical Properties

Names and Identifiers

    • Phenol,4,4'-[(2R,3R,4R,5R)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[2-methoxy-
    • Fragransin A2
    • 4,4'-[(2R,3R,4R,5R)-3,4-Dimethyltetrahydrofuran-2,5-diyl]bis(2-me thoxyphenol)
    • Malabaricanol
    • nectadrin B
    • Nectandrin B
    • (+)-Fragransin A
    • 4,4'-[(2R,3R,4R,5R)-Tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[2-methoxyphenol]
    • [ "" ]
    • FragransinA2
    • HY-N3905
    • CS-0024432
    • 4-[(2R,3R,4R,5R)-5-(4-HYDROXY-3-METHOXYPHENYL)-3,4-DIMETHYLOXOLAN-2-YL]-2-METHOXYPHENOL
    • FS-10153
    • F92857
    • AKOS032961773
    • CHEMBL3609610
    • 112652-46-7
    • 4,4'-((2R,3R,4R,5R)-3,4-Dimethyltetrahydrofuran-2,5-diyl)bis(2-methoxyphenol)
    • Verrucosin
    • (+)-Fragransin A2
    • (-)-Odoratisol C
    • Odoratisol C
    • (+)-Verrucosin
    • Machilin I
    • Inchi: 1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12-,19-,20-/m1/s1
    • InChI Key: GMXMKSFJQLFOSO-IIBDXVJDSA-N
    • SMILES: O1[C@@H](C2C=CC(=C(C=2)OC)O)[C@H](C)[C@@H](C)[C@@H]1C1C=CC(=C(C=1)OC)O

Computed Properties

  • Exact Mass: 344.16200
  • Monoisotopic Mass: 344.162
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 392
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.2A^2
  • XLogP3: 3.7

Experimental Properties

  • Color/Form: Powder
  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 509.7±50.0 °C at 760 mmHg
  • Flash Point: 262.0±30.1 °C
  • PSA: 68.15000
  • LogP: 4.19980
  • Vapor Pressure: 0.0±1.4 mmHg at 25°C

Phenol,4,4'-[(2R,3R,4R,5R)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[2-methoxy- Security Information

Phenol,4,4'-[(2R,3R,4R,5R)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[2-methoxy- Pricemore >>

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Additional information on Phenol,4,4'-[(2R,3R,4R,5R)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[2-methoxy-

Phenol,4,4'-[(2R,3R,4R,5R)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[2-methoxy-

Compound with the CAS number 112652-46-7 is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, specifically named Phenol,4,4'-[(2R,3R,4R,5R)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[2-methoxy-, represents a complex molecular structure that has been the subject of extensive studies due to its unique structural and functional properties. The intricate arrangement of atoms and functional groups within this molecule makes it a promising candidate for various applications in medicinal chemistry and drug development.

The core structure of this compound features a central tetrahydro-3,4-dimethyl-2,5-furandiyl moiety, which is a cyclic organic group with specific stereochemical configuration. This particular scaffold is known for its ability to interact with biological targets in a highly selective manner, making it an attractive component in the design of novel therapeutic agents. The presence of multiple chiral centers in the (2R,3R,4R,5R) configuration further enhances its potential as a pharmacophore.

In recent years, there has been growing interest in the development of molecules that can modulate biological pathways by interacting with specific enzymes or receptors. The compound in question has been investigated for its potential role in inhibiting various enzymes that are implicated in inflammatory and metabolic disorders. Preliminary studies have suggested that it may exhibit inhibitory activity against enzymes such as COX-2 and PDE4, which are known to play crucial roles in the pathogenesis of these conditions.

The methoxy groups present in the molecule contribute to its solubility and stability under various conditions. These functional groups are also known to influence the electronic properties of the molecule, thereby affecting its binding affinity to biological targets. The bis structure linking two phenol units through the central furandiyl ring creates a rigid framework that can enhance the compound's interaction with proteins.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The combination of structural complexity and functional diversity makes it a versatile tool for medicinal chemists. Researchers have been exploring derivatives of this compound to optimize its pharmacological properties further. For instance, modifications to the phenol units or the furandiyl ring have been shown to alter its biological activity significantly.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic techniques such as asymmetric catalysis have been employed to achieve the desired stereochemical configuration at each chiral center. These synthetic strategies not only highlight the complexity of working with such molecules but also underscore the importance of innovative methodologies in modern drug development.

Evaluation of this compound's pharmacokinetic properties has also been a focus of recent research. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its potential as an oral therapeutic agent. The presence of methoxy groups and other polar functional groups influences its solubility and permeability across biological membranes, which are critical factors in determining its bioavailability.

The potential therapeutic applications of this compound are broad and span across multiple disease areas. Initial investigations have hinted at its efficacy in managing conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). By targeting key inflammatory pathways, this molecule may offer a novel approach to treating these debilitating diseases.

In conclusion, Compound CAS no.112652-46-7, specifically identified as Phenol,4,4'-[(2R,3R,4R,5R)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[2-methoxy, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover more about its mechanisms of action and potential applications,it is poised to play an increasingly important role in addressing some of today's most challenging medical conditions.

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